molecular formula C20H16N4O3S B3313027 7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946341-91-9

7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3313027
CAS No.: 946341-91-9
M. Wt: 392.4 g/mol
InChI Key: ZOTUBXRVGXELGI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key structural features include:

  • 5-position: A 2-(indolin-1-yl)-2-oxoethyl substituent, introducing a bicyclic indole-derived moiety that may enhance receptor binding.
  • 2-position: A methyl group, influencing steric and electronic properties .

Synthesis: The compound is synthesized via alkylation of 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one with N-substituted chloroacetamides. Structural confirmation relies on ¹H NMR and liquid chromatography-mass spectrometry (LC-MS) .

Pharmacological Activity: In vivo studies using "Hot plate" and "acetic acid cramps" models demonstrate significant analgesic activity. Electron-donating substituents on the aryl fragment at the amide nitrogen enhance potency, suggesting a structure-activity relationship (SAR) tied to electronic effects .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-21-18-19(28-12)17(15-7-4-10-27-15)22-24(20(18)26)11-16(25)23-9-8-13-5-2-3-6-14(13)23/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUBXRVGXELGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H19N5O4SC_{22}H_{19}N_{5}O_{4}S with a molecular weight of approximately 449.5 g/mol. The structural components include a thiazolo-pyridazinone core, an indoline moiety, and a furan ring, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H19N5O4S
Molecular Weight449.5 g/mol
CAS Number847190-89-0

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was evaluated against human cancer cell lines (MCF-7 and K-562) and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study: In Vitro Anticancer Assays

In vitro assays revealed that the compound demonstrated:

  • IC50 values in the micromolar range against various cancer cell lines.
  • Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For example, it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis. Tyrosinase inhibitors are of significant interest for cosmetic applications and therapeutic interventions against hyperpigmentation disorders.

Tyrosinase Inhibition Assays

In related studies on furan derivatives:

  • Compounds showed IC50 values ranging from 0.0433 µM to 19.97 µM compared to standard inhibitors like kojic acid .
  • The binding affinity of these compounds was assessed through molecular docking studies, indicating strong interactions with the active site of tyrosinase.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the furan or indoline moieties can significantly alter potency and selectivity against target enzymes or cancer cells.

Notable Findings:

  • Furan Substituents : Variations in substituents on the furan ring were found to enhance or reduce enzyme inhibition.
  • Indoline Modifications : The presence of different functional groups on the indoline structure influenced the anticancer activity and selectivity towards specific cancer cell lines.
  • Thiazolo-Pyridazinone Core : This core structure is essential for maintaining biological activity; alterations can lead to loss of function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-(2-phenylhydrazono)thiazol-4(5H)-one (Compound 18a)
  • Core : Thiazol-4(5H)-one.
  • Substituents: Furan-2-yl, phenylhydrazono, and p-tolyl groups.
  • Activity : Exhibits antimicrobial properties, though specific targets are unspecified.
  • Synthesis : Prepared via diazonium coupling and triethylamine-mediated reactions .
B. Thiazolo[5,4-d]pyrimidine Derivatives (Compounds 1–21)
  • Core : Thiazolo[5,4-d]pyrimidine.
  • Substituents : Piperazine/piperidine tails and halogenated aryl groups.
  • Activity : Likely antimicrobial or kinase inhibitory (based on structural analogs).
  • Synthesis : Chlorinated intermediates are reacted with amine derivatives .
C. Thiazolo[4,5-d]pyrimidin-7(6H)-ones ()
  • Core : Thiazolo[4,5-d]pyrimidin-7(6H)-one.
  • Substituents : Ethyl, thio, and thioxo groups (e.g., 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo derivative).
  • Activity : Hypothesized to target inflammatory or microbial pathways due to sulfur-rich motifs .

Comparative Analysis Table

Feature Target Compound Compound 18a Thiazolo[5,4-d]pyrimidines Thiazolo[4,5-d]pyrimidinones
Core Structure Thiazolo[4,5-d]pyridazin-4(5H)-one Thiazol-4(5H)-one Thiazolo[5,4-d]pyrimidine Thiazolo[4,5-d]pyrimidin-7(6H)-one
Key Substituents Indolin-1-yl-2-oxoethyl, methyl Phenylhydrazono, p-tolyl Piperazine/piperidine, halogenated Thio, thioxo, ethyl
Biological Activity Analgesic (in vivo) Antimicrobial Likely antimicrobial/kinase inhibition Unspecified (potential antimicrobial)
SAR Insights Electron-donor groups enhance analgesia Aromatic groups favor antimicrobial activity Amine tails modulate selectivity Sulfur groups may improve bioavailability
Synthesis Method Alkylation with chloroacetamides Diazonium coupling Amine-chloride coupling Multi-step heterocyclic functionalization

Key Research Findings

Substituent-Driven Activity: The indolin-1-yl group in the target compound likely enhances CNS penetration, explaining its analgesic efficacy . In contrast, phenylhydrazono groups in Compound 18a may disrupt microbial membranes . Piperazine/piperidine substituents in thiazolo[5,4-d]pyrimidines improve solubility and target engagement in extracellular enzymes .

Synthetic Accessibility :

  • The target compound’s alkylation route offers moderate yields (~40–60%), while diazonium coupling (Compound 18a) is faster but less selective .

Structural Validation: X-ray crystallography (using SHELX software ) confirms the planar geometry of the thiazolo[4,5-d]pyridazinone core, critical for π-π stacking in receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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